Welcome to the BenchChem Online Store!
molecular formula C14H10N2O B8725912 8-phenyl-1,6-naphthyridin-5(6H)-one

8-phenyl-1,6-naphthyridin-5(6H)-one

Cat. No. B8725912
M. Wt: 222.24 g/mol
InChI Key: YGBHXMPGOWNVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05466697

Procedure details

To a solution of 8-phenylpyrano[3,4-b]pyridin-5-one (340 mg, 1.5 moles) in 10 ml DMF was added solid ammonium acetate (180 mg, 2.3 mmoles). The solution was heated to 80° C. under nitrogen for 18 hours, cooled and concentrated under vacuum. The solution was then flashed chromatographed eluting with ethyl acetate to give 245 mg (73% yield) of the desired 8-phenyl-1,6-naphthyridin-5-one as a white solid. Characteristic analytical data are as follows: mp 260°-263° C.; 1H NMR (DMSO-d6, 300 MHz) δ7.38-7.65 (m, 7H), 8.64 (dd, 1H, J=8.1, 1.8 Hz), 8.98 (dd, 1H, J=4.5, 2.0 Hz), 11.83 (b, 1H); 13C NMR (75 MHz, DMSO-d6) δ 161.72, 153.98, 152.24, 135.55, 131.56, 129.93, 127.79, 126.77, 121. 62, 118.43; mass spectrum (EI), m/e 222.
Name
8-phenylpyrano[3,4-b]pyridin-5-one
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[C:12]3=[N:13][CH:14]=[CH:15][CH:16]=[C:11]3[C:10](=[O:17])CO2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:18]([O-])(=O)C.[NH4+:22]>CN(C=O)C>[C:1]1([C:7]2[C:12]3[N:13]=[CH:14][CH:15]=[CH:16][C:11]=3[C:10](=[O:17])[NH:22][CH:18]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
8-phenylpyrano[3,4-b]pyridin-5-one
Quantity
340 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1OCC(C=2C1=NC=CC2)=O
Name
Quantity
180 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The solution was then flashed chromatographed
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CNC(C=2C=CC=NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 245 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.